1,3-O-Isopropylidene Simvastatin Dimer Impurity
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Overview
Description
1,3-O-Isopropylidene Simvastatin Dimer Impurity is a chemical compound with the molecular formula C53H80O10 and a molecular weight of 877.2 . It is a dimeric impurity of simvastatin, a widely used cholesterol-lowering medication. This compound is often studied in the context of pharmaceutical research to understand its formation, properties, and potential impacts on drug efficacy and safety.
Chemical Reactions Analysis
1,3-O-Isopropylidene Simvastatin Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3-O-Isopropylidene Simvastatin Dimer Impurity has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of simvastatin and its impurities.
Biology: Researchers investigate its biological activity and potential effects on cellular processes.
Medicine: It is studied to understand its impact on the efficacy and safety of simvastatin as a pharmaceutical product.
Mechanism of Action
The mechanism of action of 1,3-O-Isopropylidene Simvastatin Dimer Impurity is not well-documented. as an impurity of simvastatin, it may interact with similar molecular targets and pathways. Simvastatin works by inhibiting the enzyme HMG-CoA reductase, which is involved in cholesterol synthesis. The impurity may affect this pathway, potentially altering the drug’s efficacy and safety .
Comparison with Similar Compounds
1,3-O-Isopropylidene Simvastatin Dimer Impurity can be compared with other simvastatin impurities, such as:
Simvastatin Lactone: Another impurity formed during the synthesis of simvastatin.
Simvastatin Hydroxy Acid: A metabolite of simvastatin with different chemical properties.
Simvastatin Epoxide: An impurity that can form under certain conditions.
The uniqueness of this compound lies in its dimeric structure, which distinguishes it from other impurities and may result in different chemical and biological properties .
Properties
CAS No. |
1346601-43-1 |
---|---|
Molecular Formula |
C53H80O10 |
Molecular Weight |
877.213 |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[2-[(4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C53H80O10/c1-13-51(7,8)49(56)60-43-25-31(3)23-35-17-15-33(5)41(47(35)43)21-19-37-27-39(29-45(54)58-37)59-46(55)30-40-28-38(62-53(11,12)63-40)20-22-42-34(6)16-18-36-24-32(4)26-44(48(36)42)61-50(57)52(9,10)14-2/h15-18,23-24,31-34,37-44,47-48H,13-14,19-22,25-30H2,1-12H3/t31-,32-,33-,34-,37+,38+,39+,40+,41-,42-,43-,44-,47-,48-/m0/s1 |
InChI Key |
LVCXYGQHYICBDT-UEYHUVCPSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC4CC(OC(O4)(C)C)CCC5C(C=CC6=CC(CC(C56)OC(=O)C(C)(C)CC)C)C)C |
Origin of Product |
United States |
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